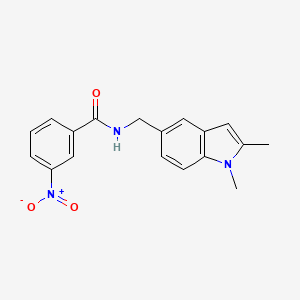

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide

Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a nitrobenzamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-8-15-9-13(6-7-17(15)20(12)2)11-19-18(22)14-4-3-5-16(10-14)21(23)24/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOMJBJFZIEPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Methylation: The indole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Nitration: The methylated indole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Amidation: The final step involves the reaction of the nitrated indole with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or quinones.

Reduction: Formation of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-aminobenzamide.

Substitution: Formation of substituted benzamides or indole derivatives.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.

Modulate Receptors: Interact with receptor proteins, altering their function and signaling pathways.

Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Uniqueness

The presence of the nitro group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. The nitro group enhances its reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities due to its unique structural features, including an indole moiety and a nitro-substituted benzamide. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a 1,2-dimethylindole core linked to a 3-nitrobenzamide group through a methylene bridge. The synthesis typically involves several key steps:

- Formation of the Indole Core : Synthesized via Fischer indole synthesis.

- Methylation : Methyl iodide is used in the presence of a base like potassium carbonate.

- Nitration : A mixture of concentrated sulfuric acid and nitric acid introduces the nitro group.

- Amidation : The nitrated indole reacts with benzoyl chloride in the presence of triethylamine to form the final product.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, affecting metabolism and signaling pathways.

- Receptor Modulation : It interacts with various receptor proteins, potentially altering their activity and downstream signaling.

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.

Biological Activities

Research indicates that this compound possesses significant biological activities, particularly in cancer research:

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

- Cytotoxicity : The compound demonstrated cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer) using assays like SRB (sulforhodamine B) to measure cell viability .

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| HCT-116 | 25.4 | G1 phase arrest |

| MCF-7 | 30.6 | Induced apoptosis |

| HEPG-2 | 28.9 | Increased ROS levels |

Mechanisms of Induction

The mechanism by which this compound induces apoptosis includes:

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential leading to cell death.

- Gene Expression Modulation : The compound influences the expression of apoptotic genes such as BAX and Bcl-2. Studies have shown significant upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes in treated cells .

Case Studies

A notable case study involved the evaluation of this compound's effects on HCT-116 cells:

- Cell Viability Assay : Treatment with various concentrations revealed a dose-dependent decrease in cell viability.

- Apoptosis Assessment : Flow cytometry analysis indicated increased early and late apoptotic cells post-treatment.

- Western Blot Analysis : Enhanced levels of cleaved caspase-3 were observed, confirming the activation of the apoptotic pathway .

Q & A

Q. What are the optimized synthetic routes for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-nitrobenzamide?

- Methodological Answer : The synthesis of nitrobenzamide derivatives typically involves multi-step reactions, including amide coupling and functional group modifications. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions using 3-nitrobenzoyl chloride with indole-derived amines under anhydrous conditions . Optimized conditions include using dimethylformamide (DMF) as a solvent, potassium carbonate as a base, and controlled temperatures (40–60°C) to achieve yields >90% . Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to verify proton environments and carbonyl/aromatic signals (e.g., nitro group protons at δ 8.5–8.7 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching calculated mass) . Infrared Spectroscopy (IR) confirms amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What biological activities have been reported for structurally similar nitrobenzamide derivatives?

- Methodological Answer : Analogous compounds exhibit antibacterial activity via bacterial RNA polymerase inhibition (e.g., IC₅₀ values <10 µM) . Antitumor activity is linked to isoindole and nitro group interactions with DNA topoisomerase II, as shown in MTT assays against HeLa cells . Anti-inflammatory effects (e.g., COX-2 inhibition) are reported for indole-containing derivatives . These studies emphasize the role of the nitro group and indole moiety in target binding .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action against bacterial targets?

- Methodological Answer : To confirm RNA polymerase inhibition, use radiolabeled nucleotide incorporation assays with purified enzyme and compare inhibition kinetics to rifampicin . Include negative controls (e.g., non-nitro derivatives) and dose-response curves to calculate IC₅₀. Molecular docking (e.g., AutoDock Vina) can predict binding interactions between the nitro group and enzyme active sites, validated by mutagenesis studies .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for nitrobenzamide derivatives?

- Methodological Answer : Contradictions arise from substituent positioning (e.g., meta vs. para nitro groups). Address this by synthesizing systematic substituent variants (e.g., halogenated or methoxy analogs) and testing activity across multiple assays . Use Hirshfeld surface analysis to map electrostatic interactions and MEP (Molecular Electrostatic Potential) studies to compare charge distribution . Statistical tools like PCA (Principal Component Analysis) can correlate structural features with bioactivity .

Q. How can low yields in large-scale synthesis be addressed?

- Methodological Answer : Low yields often stem from side reactions during amide coupling. Implement continuous flow reactors to improve mixing and heat transfer, reducing byproduct formation . Optimize catalyst loading (e.g., HATU or EDCI) and use automated solvent systems (e.g., acetonitrile/DMF mixtures) to enhance reproducibility . Monitor reactions in real-time via in-line FTIR to adjust conditions dynamically .

Q. What advanced techniques are used for structural and electronic analysis of this compound?

- Methodological Answer : X-ray crystallography resolves 3D geometry and hydrogen-bonding networks (e.g., nitro group orientation) . Time-Dependent DFT (TD-DFT) calculates electronic transitions for UV-Vis spectral matching . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) in crystal packing . For dynamic behavior, use Molecular Dynamics (MD) simulations in explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.